molecular formula C6H8O2S B15305016 2-(Acetylsulfanyl)cyclobutan-1-one

2-(Acetylsulfanyl)cyclobutan-1-one

Cat. No.: B15305016
M. Wt: 144.19 g/mol
InChI Key: VMBNHWNXSOZMJG-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with an acetylsulfanyl group at the 2-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylsulfanyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.

Another method involves the Suzuki-Miyaura coupling reaction, where potassium cyclopropyl- and cyclobutyltrifluoroborates react with aryl chlorides to give substituted cyclobutanes . This reaction is carried out under moderate to excellent yield conditions with electron-rich, electron-poor, and hindered aryl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylsulfanyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-(Acetylsulfanyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylsulfanyl)cyclobutan-1-one involves its interaction with molecular targets through its functional groups. The acetylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog with only a ketone group.

    2-(Methylsulfanyl)cyclobutan-1-one: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.

    2-(Acetylsulfanyl)cyclopentan-1-one: A five-membered ring analog.

Uniqueness

2-(Acetylsulfanyl)cyclobutan-1-one is unique due to the presence of both an acetylsulfanyl group and a cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

S-(2-oxocyclobutyl) ethanethioate

InChI

InChI=1S/C6H8O2S/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3

InChI Key

VMBNHWNXSOZMJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCC1=O

Origin of Product

United States

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